S-(p-Bromophenyl) thiobenzoate
Description
Contextualization of Thiobenzoates in Modern Organic Synthesis
Thiobenzoates are a class of organosulfur compounds that have garnered significant attention in modern organic synthesis. researchgate.net They serve as versatile intermediates and are involved in a wide array of chemical transformations. researchgate.netopenaccessjournals.com The unique reactivity of the thioester group, which is a key functional group in thiobenzoates, allows for its participation in various coupling reactions, making these compounds valuable building blocks for more complex molecules. researchgate.net The development of new synthetic methodologies has been accelerated by advancements in spectroscopy, computational chemistry, and automation, further expanding the applications of thiobenzoates. openaccessjournals.com
The synthesis of thioesters, including thiobenzoates, is a critical task in organosulfur chemistry. researchgate.net Traditional methods often involve the esterification of thiols. researchgate.net However, recent advancements have led to the development of thiol-free protocols, which are more environmentally friendly. researchgate.net These modern approaches often utilize transition metal catalysis or photoredox catalysis to facilitate the formation of the thioester linkage. researchgate.net For instance, gold-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl thiobenzoates. researchgate.net
Significance of Aryl Thioesters as Chemical Precursors and Scaffolds
Aryl thioesters, a subclass of thiobenzoates that includes S-(p-Bromophenyl) thiobenzoate, are particularly important as chemical precursors and scaffolds in organic synthesis. nih.gov Their utility stems from their ability to undergo a variety of transformations, allowing for the introduction of diverse functional groups into a molecule. acs.org
One of the key applications of aryl thioesters is in the synthesis of peptides and proteins. nih.gov They serve as important intermediates in native chemical ligation, a powerful technique for the construction of large polypeptides. nih.gov The aryl thioester group can be readily converted into other functional groups, such as amides and esters, further highlighting their versatility. researchgate.net
Furthermore, aryl thioesters are valuable precursors for the synthesis of a wide range of other compounds, including:
Aryl nitriles: Nickel-catalyzed cyanation of aryl thioethers, which can be derived from aryl thioesters, provides a direct route to functionalized aryl nitriles. acs.org
Heterocyclic compounds: The reactivity of the thiocyanate (B1210189) group, which can be introduced via reactions involving aryl thioesters, allows for the synthesis of various heterocyclic compounds like thiazoles and benzothiazoles. fiveable.me
Biologically active molecules: Many pharmaceuticals and agrochemicals contain sulfur-containing moieties, and aryl thioesters often serve as key building blocks in their synthesis. ontosight.ai
The following table provides a summary of the key properties of this compound:
| Property | Value |
| Molecular Formula | C13H9BrOS |
| Molecular Weight | 291.95575 Da |
| InChIKey | SMAUCUNUIDJINO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br |
Research Rationale and Scope for this compound Investigations
The investigation of this compound is driven by the broader interest in developing new and efficient synthetic methods in organic chemistry. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization, making this particular thiobenzoate an attractive target for research.
The scope of investigations into this compound encompasses several key areas:
Synthesis: Developing novel and efficient methods for the synthesis of this compound, including the exploration of new catalysts and reaction conditions.
Reactivity: Studying the reactivity of this compound in various chemical transformations, such as cross-coupling reactions, to expand its synthetic utility.
Applications: Exploring the potential applications of this compound as a precursor for the synthesis of more complex and valuable molecules, including those with potential biological activity.
One area of active research is the use of this compound in electrochemical reactions. For example, the indirect anodic fluorodesulfurization of S-aryl thiobenzoates, including the p-bromo derivative, has been investigated as a method for the synthesis of benzoyl fluoride (B91410). researchgate.net This reaction proceeds through the use of a triarylamine mediator, which facilitates the electron transfer process. researchgate.net
Structure
3D Structure
Properties
CAS No. |
28122-80-7 |
|---|---|
Molecular Formula |
C13H9BrOS |
Molecular Weight |
293.18 g/mol |
IUPAC Name |
S-(4-bromophenyl) benzenecarbothioate |
InChI |
InChI=1S/C13H9BrOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
SMAUCUNUIDJINO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for S P Bromophenyl Thiobenzoate
Classical Strategies for Thioester Synthesis
Traditional methods for forming thioesters like S-(p-Bromophenyl) thiobenzoate are well-established and rely on fundamental organic reactions. chemrevlett.comresearchgate.net
A primary and straightforward method for the synthesis of this compound is the acylation of 4-bromothiophenol (B107966). chemicalbook.com This reaction typically involves treating 4-bromothiophenol with an acylating agent such as benzoyl chloride. tdl.org The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. tandfonline.com Phase-transfer catalysis has been shown to be an efficient method for this transformation, allowing the reaction to proceed rapidly at low temperatures. tandfonline.com For instance, the reaction can be completed in as little as 5 minutes at 0°C in a biphasic system of 10% aqueous sodium hydroxide (B78521) and dichloromethane (B109758) with tetrabutylammonium (B224687) chloride as the phase-transfer catalyst. tandfonline.com
Another approach involves the use of arenediazonium salts. The reaction of dry arenediazonium o-benzenedisulfonimides with sodium thiobenzoate in anhydrous acetonitrile (B52724) at room temperature provides a high-yielding and safe route to S-aryl thiobenzoates. researchgate.net
| Acylating Agent | Thiol | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| Benzoyl Chloride | 4-Bromothiophenol | Tetrabutylammonium chloride/NaOH | Dichloromethane/Water | 0°C, 5 min | High | tandfonline.com |
| Arenediazonium o-benzenedisulfonimides | Sodium Thiobenzoate | None | Anhydrous Acetonitrile | Room Temperature | 88% (average for S-aryl thiobenzoates) | researchgate.net |
The thiolysis of acyl halides, particularly benzoyl chloride, with a suitable thiolate is a common route to thioesters. wikipedia.org The reaction of an alkali metal salt of a thiol with an acid chloride, such as benzoyl chloride, readily produces the corresponding thioester. wikipedia.org Similarly, acid anhydrides can react with thiols in the presence of a base to form thioesters. wikipedia.orgbeilstein-journals.org An efficient, one-pot, and odorless method involves the in situ generation of thiobenzoic acid from benzoic anhydride (B1165640) and thiourea, which then reacts with various electrophiles. beilstein-journals.orgnih.gov Methanesulfonic anhydride has also been employed as a promoter for the sustainable synthesis of thioesters from carboxylic acids and thiols, avoiding the need for hazardous coupling agents and producing water as the only byproduct. ias.ac.in
| Acyl Source | Thiol Source | Reagent/Promoter | Key Feature | Reference |
| Benzoyl Halides | Thiolates | Base | General and widely used method. | wikipedia.org |
| Benzoic Anhydrides | Thiourea | Et3N | Odorless, one-pot synthesis. | beilstein-journals.orgnih.gov |
| Carboxylic Acids | Thiols | Methanesulfonic Anhydride | Solvent-free, sustainable method. | ias.ac.in |
Catalytic Approaches to this compound Formation
Catalytic methods offer significant advantages, including milder reaction conditions, higher efficiency, and greater functional group tolerance. chemrevlett.comresearchgate.netsioc-journal.cn
Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C–S bonds in thioesters. chemrevlett.comsioc-journal.cnnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are effective for the carbonylative coupling of aryl halides with thiols. chemrevlett.comchemrevlett.com This process involves the insertion of carbon monoxide and the formation of a C–S bond. For example, a polymer-supported palladium(II) complex has been used to catalyze the carbonylative coupling of (hetero)aryl iodides with thiophenols under a CO atmosphere, although the reaction may be limited to electron-rich thiophenols. chemrevlett.com Palladium-catalyzed reactions can also be used for the synthesis of dibenzothiophene (B1670422) derivatives through the cleavage of C-S and C-H bonds. nih.gov
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions are a powerful tool for forming C–S bonds. researchgate.netresearchgate.net Copper(I) oxide (Cu₂O) has been shown to be a highly reactive catalyst for the coupling of thiols with aryl iodides. researchgate.net The Liebeskind-Srogl cross-coupling reaction, which utilizes a thiophilic Cu(I)-carboxylate as a metal cofactor, is a well-established method for the synthesis of ketones from thioesters but highlights the reactivity of thioesters in copper-catalyzed systems. nih.govtcichemicals.com Copper catalysts can also be used in the coupling of aldehydes with thiols in water to produce thioesters. rsc.org
| Metal Catalyst | Reactants | Reaction Type | Key Features | Reference(s) |
| Palladium | Aryl Iodides, Thiophenols, CO | Carbonylative Coupling | High atom- and step-economy. | chemrevlett.comchemrevlett.com |
| Copper | Aryl Iodides, Thiols | Cross-Coupling | Tolerates various functional groups. | researchgate.netresearchgate.net |
| Copper | Aldehydes, Thiols | Oxidative Coupling | Performed in water. | rsc.org |
Organocatalysis has emerged as a powerful, metal-free alternative for thioester synthesis. These reactions often utilize small organic molecules to catalyze the transformation. For instance, imidazolidinone-based organocatalysts, developed by MacMillan, are effective for a range of asymmetric transformations. sigmaaldrich.com Chiral Brønsted acids have also been employed as organocatalysts for the synthesis of axially chiral compounds. beilstein-journals.org While direct examples for this compound are not explicitly detailed, the principles of organocatalytic Mannich-type reactions of thioesters to form β-amino acids demonstrate the utility of organocatalysis in activating thioesters. nih.gov A metal- and oxidant-free method for thioesterification of aldehydes has been developed using 9,10-phenanthrenequinone as a promoter under visible light, proceeding via a hydrogen atom transfer (HAT) mechanism. nsf.gov
Electrosynthesis offers a green and efficient alternative to traditional redox reactions for the formation of thioesters. researchgate.netsigmaaldrich.com This technique uses electrical energy to drive chemical reactions, often with high selectivity and functional group tolerance. sigmaaldrich.com
One approach involves the integration of organocatalysis and electrosynthesis for the direct conversion of aldehydes to thioesters. acs.orgorganic-chemistry.orgnih.gov A thiazolium precatalyst facilitates the electrochemical oxidation of a Breslow intermediate to an acyl thiazolium species, which then reacts with a thiol to form the thioester. organic-chemistry.org This method avoids the need for stoichiometric oxidants and high cell potentials. acs.orgorganic-chemistry.orgnih.gov
Another electrochemical method involves the use of a triarylamine mediator for the indirect anodic fluorodesulfurization of S-aryl thiobenzoates to yield benzoyl fluoride (B91410). researchgate.net While this is a conversion of a thioester, it demonstrates the electrochemical reactivity of these compounds. Emerging electrochemical methods also utilize sodium thiobenzoate in electrochemical cells to generate sulfonyl radicals for C–H sulfonylation. vulcanchem.com Furthermore, electrosynthesis has been employed for the direct intramolecular formation of C–S bonds to create S-aryl dibenzothiophenium triflates under metal-free conditions. nih.gov
| Method | Reactants | Key Features | Product | Reference(s) |
| Organocatalyzed Anodic Oxidation | Aldehydes, Thiols | Atom-efficient, avoids stoichiometric oxidants. | Thioesters | acs.orgorganic-chemistry.orgnih.gov |
| Indirect Anodic Fluorodesulfurization | S-Aryl Thiobenzoates | Triarylamine mediated, less positive potential than direct electrolysis. | Benzoyl Fluoride | researchgate.net |
| Intramolecular C–S Bond Formation | - | Metal-free, ambient conditions. | S-Aryl Dibenzothiophenium Triflates | nih.gov |
Green Chemistry Principles in this compound Production
The production of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework to make chemical processes more environmentally benign by design. tudelft.nlacs.org These principles advocate for waste prevention, maximizing atom economy, using less hazardous substances, employing safer solvents, increasing energy efficiency, utilizing renewable feedstocks, reducing derivatization steps, and favoring catalytic reagents over stoichiometric ones. tudelft.nlacs.org In the context of synthesizing this compound, applying these principles involves developing cleaner reaction pathways that minimize environmental impact and enhance safety and efficiency. This includes the exploration of alternative reaction media and the development of novel, sustainable catalysts.
Solvent-Free and Aqueous Medium Syntheses
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry emphasizes the reduction or elimination of these solvents by substituting them with more environmentally friendly alternatives, such as water, or by conducting reactions under solvent-free conditions. mdpi.comsemanticscholar.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and wide availability. mdpi.com Solvent-free, or neat, reactions minimize waste and can lead to improved reaction rates and selectivity. rsc.org
One of the most promising green methods for thioester synthesis, applicable to this compound, is the cross-dehydrogenative coupling (CDC) of thiols and aldehydes. Research has demonstrated that this reaction can be effectively carried out in water or even without any solvent. researchgate.netconicet.gov.ar For the synthesis of this compound, this would involve the reaction between 4-bromothiophenol and benzaldehyde. This approach aligns with green chemistry principles by avoiding hazardous organic solvents and often proceeding under mild conditions. researchgate.net
| Reactant 1 | Reactant 2 | Reaction Medium | Catalyst | Product | Green Advantage | Reference |
| 4-Bromothiophenol | Benzaldehyde | Water or Solvent-Free | Magnetite (Fe3O4) | This compound | Avoids hazardous organic solvents, high atom economy, mild conditions. | researchgate.net, conicet.gov.ar |
| Thiophenols | Alkynes | Solvent-Free | Sulfamic Acid | Thioesters | Metal- and solvent-free conditions, room temperature operation. | mdpi.com |
This table illustrates potential green synthetic routes to this compound based on established methods for general thioester synthesis.
Sustainable Catalyst Development and Recycling
The ninth principle of green chemistry promotes the use of catalytic reagents over stoichiometric ones, as catalysts can enhance reaction efficiency and are only required in small amounts. tudelft.nl The development of sustainable catalysts focuses on using materials that are abundant, non-toxic, and can be easily recovered and reused, thereby minimizing waste and cost.
Magnetite (Fe3O4) Nanoparticles: A significant advancement in the green synthesis of thioesters is the use of magnetite (Fe3O4) as a catalyst. researchgate.netconicet.gov.ar Magnetite is an inexpensive, readily available, and environmentally benign iron oxide. conicet.gov.aracs.org It effectively catalyzes the synthesis of thioesters from thiols and aldehydes under mild conditions. conicet.gov.ar A key advantage of Fe3O4 nanoparticles is their magnetic property, which allows for simple and efficient separation from the reaction mixture using an external magnet. The recovered catalyst can be reused multiple times without a significant loss of activity, making the process highly economical and sustainable. researchgate.netconicet.gov.ar This methodology represents a scalable and eco-friendly attribute for producing compounds like this compound. conicet.gov.ar
Sulfamic Acid: Another example of a sustainable catalyst for thioester synthesis is sulfamic acid (H3NSO3). It has been shown to be an efficient, recyclable, and metal-free catalyst for the regioselective hydrothiolation of alkynes to form thioesters. mdpi.com This method operates under solvent-free conditions at room temperature. Sulfamic acid is an environmentally friendly, affordable, and readily available chemical, presenting a sustainable alternative to heavy metal catalysts. mdpi.com
Biocatalysis: Enzymes are also at the forefront of sustainable catalyst development. Biocatalytic reactions are performed under mild conditions in aqueous media and exhibit high selectivity, which reduces the need for protecting groups and minimizes waste. tudelft.nl While specific biocatalytic routes to this compound are not widely documented, the use of enzymes like lipases and acyltransferases for creating ester and amide bonds is a well-established green technology with potential applications. chemrxiv.orgescholarship.org The ability to immobilize enzymes allows for their recovery and reuse, further enhancing the sustainability of the process. tudelft.nl
| Catalyst | Catalyst Type | Key Features | Recyclability | Applicable Reaction for this compound Synthesis | Reference |
| Magnetite (Fe3O4) | Heterogeneous (Nanoparticle) | Low-cost, low-toxicity, abundant (iron-based). | Yes (Magnetic Separation) | Cross-dehydrogenative coupling of 4-bromothiophenol and benzaldehyde. | researchgate.net, conicet.gov.ar |
| Sulfamic Acid | Homogeneous | Metal-free, inexpensive, environmentally friendly. | Yes | Hydrothiolation of an appropriate alkyne with 4-bromothiophenol. | mdpi.com |
| Enzymes (e.g., Lipases) | Biocatalyst | High selectivity, mild aqueous conditions, renewable. | Yes (Immobilization) | Esterification of thiobenzoic acid with 4-bromothiophenol. | chemrxiv.org, tudelft.nl |
This table summarizes the characteristics of sustainable catalysts that could be employed in the green production of this compound.
Reactivity and Reaction Mechanisms of S P Bromophenyl Thiobenzoate
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including thioesters. epo.orgrsc.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. rsc.orgresearchgate.net This intermediate then collapses, expelling the leaving group—in this case, the p-bromothiophenolate anion—to form a new carbonyl compound. researchgate.netacs.org Thioesters are notably more reactive towards nucleophiles than their oxygen ester counterparts, a difference attributed to the better leaving group ability of the thiolate anion compared to an alkoxide and the greater electrophilicity of the thioester's carbonyl carbon. rsc.orgrsc.org
Hydrolysis and Alcoholysis Mechanisms
Hydrolysis is the reaction of S-(p-Bromophenyl) thiobenzoate with water, typically under acidic or basic conditions, to yield benzoic acid and p-bromothiophenol. epo.org Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. researchgate.net The resulting tetrahedral intermediate expels the p-bromothiophenolate leaving group. A final protonation step during workup yields the carboxylic acid. researchgate.net While direct kinetic studies on this compound are not extensively documented, related thioesters readily undergo this transformation. For instance, the basic hydrolysis of similar esters using sodium hydroxide is a standard procedure to obtain the corresponding carboxylic acid. nih.gov
Alcoholysis involves the reaction with an alcohol to produce an oxygen ester and p-bromothiophenol. acs.org This reaction is also a form of nucleophilic acyl substitution where the alcohol is the incoming nucleophile. epo.org The process can be catalyzed by either acid or base. In a related electrochemical process, S-phenyl thiobenzoate derivatives can be converted to their corresponding methyl esters in the presence of methanol, demonstrating the feasibility of alcoholysis. hereon.de Another study reported the oxidative hydrolysis of aryl thiobenzoates using peroxymonosulfate, which ultimately yields carboxylic and sulfonic acids. researchgate.net
Aminolysis and Transamidation Reactions
Aminolysis is the reaction of this compound with ammonia (B1221849) or a primary or secondary amine to form a benzamide (B126). acs.org Kinetic studies on the aminolysis of similar S-4-nitrophenyl thiobenzoates show that these reactions are significantly faster than those of their oxygen ester analogues. rsc.orgrsc.org The reaction proceeds through a zwitterionic tetrahedral intermediate. rsc.orgthieme-connect.de The rate of reaction is influenced by the basicity of the incoming amine; more basic amines generally lead to faster reactions. rsc.org
The general mechanism for aminolysis is as follows:
The amine nucleophile attacks the carbonyl carbon of the thioester.
A tetrahedral intermediate is formed.
The intermediate collapses, expelling the p-bromothiophenolate anion.
A proton transfer results in the final benzamide product and the p-bromothiophenol.
The table below summarizes kinetic data for the aminolysis of the related S-4-nitrophenyl thiobenzoate with various amines, illustrating the influence of the nucleophile on the reaction rate.
| Amine | k_N (M⁻¹s⁻¹) | Solvent System | Reference |
| Piperidine | 1530 | 80 mol % H₂O/20 mol % DMSO | rsc.org |
| Glycylglycine | 1.13 | 80 mol % H₂O/20 mol % DMSO | rsc.org |
| Piperazine | 24.3 | 80 mol % H₂O/20 mol % DMSO | rsc.org |
| Morpholine | 82.2 | 80 mol % H₂O/20 mol % DMSO | rsc.org |
Transamidation is a less common reaction for thioesters but involves the exchange of an amide group, which is not directly applicable to this compound reacting with an amide.
Trans-thioesterification Reactions
Trans-thioesterification is an equilibrium reaction where a thiol reacts with a thioester, resulting in the exchange of the thiol portion of the molecule. nih.govresearchgate.net This process is another example of nucleophilic acyl substitution, with a thiol or its conjugate base (a thiolate) acting as the nucleophile. The reaction is typically base-catalyzed, as the thiolate is a more potent nucleophile than the neutral thiol. nih.gov
The equilibrium position is dictated by the relative acidities (pKa values) of the incoming and outgoing thiols. nih.govmdpi.com The acyl group preferentially resides on the less acidic thiol (the stronger base). nih.gov This reaction is fundamental in biochemistry, particularly in native chemical ligation (NCL), where an aryl thioester is often converted in situ to a more reactive thioester to accelerate the reaction. researchgate.net For this compound, reaction with a different thiol (R'-SH) would lead to the formation of a new thioester (Ph-CO-SR') and p-bromothiophenol.
Transition Metal-Mediated Transformations
The presence of a carbon-bromine (C-Br) bond and a carbon-sulfur (C-S) bond makes this compound an excellent substrate for various transition metal-catalyzed reactions. These transformations typically target either the C-Br bond for cross-coupling or the C-S bond for activation and cleavage.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
The aryl bromide moiety of this compound is a versatile handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The thioester group is generally stable under the conditions used for these reactions.
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. Research has shown that aryl bromides containing thioester functionalities can successfully undergo Suzuki coupling. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been coupled with various arylboronic acids using a Pd(0) catalyst. Similarly, the ethyl ester of 2-(4-bromophenylthio)benzoic acid undergoes Suzuki coupling, demonstrating the reactivity of the C-Br bond in the presence of a thio-linkage and an ester. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. mdpi.com This method is highly effective for forming aryl-alkyne bonds. While direct examples with this compound are sparse, related compounds like S-(4-iodophenyl) ethanethioate readily participate in Sonogashira reactions, indicating that the carbon-halogen bond is the primary site of reactivity.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance and mild reaction conditions. The utility of Negishi coupling has been demonstrated with various bromo-substituted aromatic compounds, including bromoindoles and bromotryptophan derivatives, suggesting this compound would be a suitable substrate for forming alkyl or aryl-aryl bonds at the bromine position.
The table below provides typical conditions for these cross-coupling reactions involving aryl bromides.
| Reaction | Catalyst | Base | Coupling Partner | Solvent | Reference |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | Arylboronic acid | Toluene/Water, Dioxane | nih.gov |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Terminal Alkyne | THF, DMF | mdpi.com |
| Negishi | Pd(OAc)₂, Ligand | (None required) | Organozinc reagent | THF, Toluene |
Carbon-Sulfur Bond Activation and Cleavage Reactions
While the C-Br bond is the more common site for cross-coupling, the thioester's carbon-sulfur bond can also be targeted by transition metals, leading to its activation and cleavage. This reactivity pathway is distinct from nucleophilic acyl substitution and opens up alternative synthetic routes.
Low-valent transition metals, particularly palladium(0) and nickel(0), can insert into the acyl C–S bond of a thioester. This oxidative addition step is the foundation of the Liebeskind-Srogl cross-coupling reaction, which allows for the synthesis of ketones from thioesters and organoboronic acids under neutral, copper-free conditions. In this context, the benzoyl group of this compound could be coupled with a boronic acid, with the p-bromophenylthiolate acting as a leaving group in the catalytic cycle.
Furthermore, C-S bond cleavage can be achieved through other means. Anodic fluorodesulfurization of S-aryl thiobenzoates using a triarylamine mediator can lead to the formation of benzoyl fluoride (B91410), a reaction that proceeds via C-S bond cleavage. hereon.de Transition metal-mediated hydrolysis of the C-S bond in thioesters is also a known transformation, providing an alternative to traditional hydrolysis methods. These reactions highlight the dual reactivity of the this compound scaffold, allowing for selective transformations at either the C-Br or the C-S bond depending on the chosen reagents and reaction conditions.
Directed Functionalization Studies
The functional groups within this compound offer potential handles for directed functionalization. While specific studies on this exact molecule are not prevalent, the principles of C–H functionalization suggest potential pathways. The thioester moiety, particularly the carbonyl oxygen and the sulfur atom, could serve as a directing group in transition-metal-catalyzed reactions, guiding the substitution to the ortho position of the benzoyl ring. pkusz.edu.cn Such directing groups are crucial for achieving high chemo- and regioselectivity in C-H activation/functionalization processes. pkusz.edu.cn Methodologies using transition metals like rhodium or ruthenium have been developed for C-H functionalization directed by various coordinating groups. pkusz.edu.cnacs.org
Furthermore, the bromine atom on the phenylthio moiety is a well-established functional handle for cross-coupling reactions. It allows for the introduction of a wide variety of substituents—such as alkyl, alkenyl, alkynyl, or aryl groups—at the para-position of the sulfur-bearing ring via palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings. This represents a powerful method for late-stage functionalization of the molecule. mpg.de
Electrophilic and Radical Reactions on the Aryl Moiety
The two distinct aryl rings in this compound exhibit different reactivities towards electrophilic and radical species due to the electronic nature of their substituents.
For electrophilic aromatic substitution, the benzoyl ring is deactivated by the electron-withdrawing nature of the thioester group (-COSR). Consequently, electrophilic attack on this ring would be slower than on benzene (B151609) and would be directed to the meta-position. Conversely, the p-bromophenyl ring is influenced by two competing effects. The sulfur atom, with its lone pairs, can donate electron density through resonance, thus activating the ring toward electrophilic attack. However, the bromine atom is an electron-withdrawing group via induction but an ortho-, para-director due to resonance. The net effect is typically a deactivated ring that directs incoming electrophiles to the positions ortho to the sulfur atom (and meta to the bromine).
Radical reactions involving aryl thioesters have also been explored. The thiocarbonyl group can be susceptible to attack by radical species. tdx.cat Additionally, photochemical excitation can lead to radical-mediated transformations.
Halogenation and Nitration Studies
Specific experimental studies on the halogenation and nitration of this compound are not extensively documented. However, the outcomes can be predicted based on established principles of electrophilic aromatic substitution.
On the Benzoyl Ring: Nitration or halogenation would require harsh conditions due to the deactivating effect of the benzoylthio group. The substitution would occur predominantly at the meta-positions.
The general mechanism for these reactions involves the generation of a potent electrophile (e.g., Br⁺ or NO₂⁺), which attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. researchgate.net Subsequent loss of a proton restores the aromaticity and yields the substituted product. researchgate.net
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behaviors of S-aryl thiobenzoates have been investigated, revealing pathways for desulfurization and other transformations.
Photochemical Reactivity: Photochemical methods can be employed to induce reactions in thiobenzoates. For instance, irradiation can lead to the formation of aryl ketones, suggesting a pathway that may involve radical intermediates. unifr.ch The photochemistry of related triarylamines, which are used as mediators in electrochemical reactions, has been studied in detail using techniques like laser flash photolysis to identify transient radical species. researchgate.netresearchgate.net
Electrochemical Reactivity: The electrochemical oxidation of S-aryl thiobenzoates has been studied, particularly in the context of anodic desulfurization. researchgate.net In a process mediated by a triarylamine, such as tris(2,4-dibromophenyl)amine, S-aryl thiobenzoates can be converted into other functional groups like esters and amides in moderate to good yields. researchgate.net The reaction can also yield benzoyl fluoride via indirect macro-electrolysis at a less positive potential than direct electrolysis. researchgate.net
Cyclic voltammetry studies have been instrumental in elucidating the mechanism. The process involves the oxidation of the triarylamine mediator to its radical cation. This radical cation then accepts an electron from the S-aryl thiobenzoate. The rate of this electron transfer is influenced by the substituent on the arylthio group. researchgate.net
Stereoelectronic Effects and Reaction Kinetics
The three-dimensional arrangement of atoms and orbitals (stereoelectronics) and the rates of reaction (kinetics) are crucial for understanding the behavior of this compound.
Stereoelectronic Effects: Stereoelectronic effects arise from geometry-dependent orbital interactions that influence chemical reactivity. In molecules like this compound, the conformation around the C-S bond can impact the alignment of the sulfur lone pairs with the π-system of the carbonyl group and the adjacent aryl ring. This alignment affects the electronic properties and, consequently, the reactivity of the thioester. For example, the efficiency of nucleophilic attack at the carbonyl carbon can be influenced by the degree of resonance stabilization, which is conformation-dependent.
Reaction Kinetics: Kinetic studies provide quantitative insight into reaction rates and mechanisms. For S-aryl thiobenzoates, kinetic investigations have been performed on various reactions.
Formation: The reaction of (arylthio)trimethylgermanes with benzoyl chloride to form S-aryl thiobenzoates has been studied kinetically. The reaction is accelerated in polar solvents, and a mechanism involving an initial 5-coordination at the germanium atom, followed by ionic cleavage of the Ge-S bond and a rate-determining nucleophilic attack of the resulting thiolate on the carbonyl carbon, has been proposed. oup.com
Nucleophilic Substitution: The kinetics of pyridinolysis (reaction with pyridine (B92270) derivatives) of related aryl benzenesulfonates show that the reaction can proceed via a concerted mechanism. cdnsciencepub.com For reactions of S-4-nitrophenyl X-substituted-thiobenzoates with amines, the electronic nature of the substituent has been shown to be a key factor. cdnsciencepub.com
Electrochemical Reactions: In the mediated anodic desulfurization of S-aryl thiobenzoates, the rate of electron transfer from the thiobenzoate to the mediator radical cation is dependent on the electronic nature of the substituent on the arylthio ring. It was found that electron transfer from S-p-methoxyphenyl thiobenzoate was fast, while the transfer from S-phenyl and S-p-chlorophenyl derivatives was slow. researchgate.net This indicates that the electron-donating or -withdrawing character of the substituent (and by extension, the bromo group in this compound) directly impacts the kinetics of this key mechanistic step. researchgate.netresearchgate.net
A summary of kinetic findings is presented in the table below.
Interactive Table: Kinetic Data on S-Aryl Thiobenzoate Reactions
| Reaction Type | Substrate Class | Key Kinetic Finding | Reference |
| Formation | (Arylthio)trimethylgermane + Benzoyl Chloride | Rate accelerated in polar solvents; positive ρ values suggest buildup of negative charge in the transition state. | oup.com |
| Nucleophilic Substitution | S-4-nitrophenyl X-substituted-thiobenzoates + Amines | Electronic nature of substituent X affects the rate-determining step. | cdnsciencepub.com |
| Electrochemical Oxidation | S-Aryl Thiobenzoates + Mediator | Rate of electron transfer to mediator is slow for electron-withdrawing groups (like chloro, similar to bromo) on the S-aryl ring. researchgate.net | researchgate.net |
Table of Mentioned Compounds
Advanced Spectroscopic and Structural Characterization of S P Bromophenyl Thiobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. rsc.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
High-resolution ¹H and ¹³C NMR spectra offer a fundamental map of the molecular structure of S-(p-Bromophenyl) thiobenzoate. While specific experimental spectra for this exact compound are not widely published, a detailed prediction of the expected chemical shifts and signal multiplicities can be derived from established substituent effects and data from analogous compounds. pdx.eduucl.ac.ukfiu.edu
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings.
Benzoyl Protons: The five protons of the benzoyl group (C₆H₅CO) will appear as a complex multiplet system in the downfield region, typically between 7.4 and 8.1 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl.
p-Bromophenyl Protons: The four protons on the p-bromophenyl ring constitute an AA'BB' spin system, which often appears as two sets of doublets. The protons ortho to the sulfur atom (H-2'/H-6') and those meta to it (H-3'/H-5') will have slightly different chemical environments, leading to distinct signals. These are expected in the range of 7.4 to 7.7 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
Carbonyl Carbon: The thioester carbonyl carbon (C=O) is a key diagnostic signal, expected to appear significantly downfield in the range of 188-195 ppm. This is generally upfield compared to the corresponding ester oxygen analogue due to the lower electronegativity of sulfur.
Aromatic Carbons: The spectrum will display signals for the twelve aromatic carbons. The carbon atom attached to the bromine (C-4') will be influenced by the heavy atom effect, and its signal is expected around 125-128 ppm. The carbon atom attached to the sulfur (C-1') is predicted to be in the 128-134 ppm range. The remaining aromatic carbons will appear in the typical region of 127-138 ppm. fiu.edu
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~190.0 |
| C-1 (ipso, benzoyl) | - | ~137.0 |
| C-2/C-6 (ortho, benzoyl) | ~8.0 (d) | ~129.0 |
| C-3/C-5 (meta, benzoyl) | ~7.5 (t) | ~127.5 |
| C-4 (para, benzoyl) | ~7.6 (t) | ~134.0 |
| C-1' (ipso, p-bromophenyl) | - | ~130.0 |
| C-2'/C-6' (ortho, p-bromophenyl) | ~7.5 (d) | ~136.0 |
| C-3'/C-5' (meta, p-bromophenyl) | ~7.6 (d) | ~132.5 |
| C-4' (bromo-substituted) | - | ~126.0 |
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing through-bond correlations between nuclei. kvdcnrt.comgithub.io
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds (¹H-¹H). huji.ac.il For this compound, COSY would show correlations between adjacent protons on each aromatic ring. For example, the ortho protons of the benzoyl ring would show a cross-peak to the meta protons, which in turn would correlate with the para proton. Similarly, the ortho protons of the p-bromophenyl ring would show a correlation to the meta protons.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons (¹JCH). nih.gov An HSQC spectrum would show a cross-peak for each protonated carbon, connecting its ¹H chemical shift to its ¹³C chemical shift, allowing for the direct assignment of all CH pairs in the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). nih.gov HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:
A correlation from the ortho protons of the benzoyl ring (H-2/H-6) to the carbonyl carbon (C=O).
A correlation from the ortho protons of the p-bromophenyl ring (H-2'/H-6') to the ipso-carbon attached to sulfur (C-1').
Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Type of Correlation |
| COSY | H-2/H-6 (benzoyl) | H-3/H-5 (benzoyl) | ³JHH (vicinal) |
| COSY | H-2'/H-6' (p-bromophenyl) | H-3'/H-5' (p-bromophenyl) | ³JHH (vicinal) |
| HSQC | All aromatic protons | Their directly attached carbons | ¹JCH (direct) |
| HMBC | H-2/H-6 (benzoyl) | C=O | ³JCH (3-bond) |
| HMBC | H-2'/H-6' (p-bromophenyl) | C-1' (ipso, S-attached) | ²JCH (2-bond) |
| HMBC | H-2'/H-6' (p-bromophenyl) | C-4' (bromo-attached) | ³JCH (3-bond) |
While no specific solid-state NMR (ssNMR) studies on this compound have been reported, this technique is exceptionally powerful for characterizing polymorphism in pharmaceutical and organic solids. rsc.orgnih.gov Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties.
Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), is highly sensitive to the local environment of each carbon atom in the crystal lattice. nih.gov If this compound exists in multiple polymorphic forms, the ssNMR spectra would reveal this through:
Different Chemical Shifts: Molecules in different crystal packing arrangements or with different conformations will experience slightly different local magnetic fields, resulting in observable changes in their ¹³C chemical shifts. acs.org
Signal Multiplicity: If a polymorph's asymmetric unit contains more than one crystallographically independent molecule, the NMR spectrum will show a splitting or multiplication of signals for the corresponding carbon atoms. rsc.org
Therefore, ssNMR could be used to identify, differentiate, and quantify different polymorphic forms of this compound, providing crucial information that is complementary to techniques like X-ray diffraction. nih.govresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The vibrational spectrum of this compound is dominated by bands arising from the benzoyl group, the p-bromophenyl ring, and, most importantly, the central thioester linkage. researchgate.net The assignment of these bands is based on established group frequencies and theoretical calculations on similar molecules. researchgate.netnist.gov
C=O Stretching Vibration (νC=O): This is one of the most intense and characteristic bands in the IR spectrum. For S-aryl thiobenzoates, this band typically appears in the region of 1660–1690 cm⁻¹. This frequency is lower than that of corresponding esters (approx. 1720 cm⁻¹) due to the reduced resonance contribution of the sulfur atom compared to oxygen.
Aromatic C=C Stretching (νC=C): Multiple bands corresponding to the stretching vibrations of the carbon-carbon bonds within the two aromatic rings are expected between 1400 and 1600 cm⁻¹.
C-S Stretching (νC-S): The stretching vibration of the C-S single bond is generally weaker and appears at a lower frequency, typically in the 600–800 cm⁻¹ range. Its exact position can be coupled with other vibrations.
C-Br Stretching (νC-Br): The vibration associated with the carbon-bromine bond is found at a low frequency, usually in the 500-600 cm⁻¹ region.
Aromatic C-H Stretching (νC-H): These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| ν(C-H) | Aromatic C-H | 3000 - 3100 | Medium-Weak | Strong |
| ν(C=O) | Thioester C=O | 1660 - 1690 | Strong | Medium |
| ν(C=C) | Aromatic Ring | 1400 - 1600 | Medium-Strong | Strong |
| ν(C-S) | Thioester C-S | 600 - 800 | Medium-Weak | Medium |
| ν(C-Br) | Aryl-Br | 500 - 600 | Strong | Strong |
Aromatic thioesters like this compound can exist in different conformations due to rotation around the C(O)-S and Ar-S bonds. researchgate.net Computational studies on similar thioesters, often using Density Functional Theory (DFT), suggest the existence of at least two stable conformers, commonly referred to as syn and anti. researchgate.netmdpi.com These conformers differ in the dihedral angle between the carbonyl group and the p-bromophenyl ring.
Vibrational spectroscopy is a sensitive probe of molecular conformation because different spatial arrangements of atoms lead to subtle changes in vibrational frequencies. arxiv.org For this compound, the most significant conformational effects would be observed in the vibrational modes involving the thioester bridge, such as the C=O and C-S stretching modes. The presence of multiple conformers in a sample could lead to the appearance of shoulder peaks or split bands in the IR and Raman spectra, particularly in the fingerprint region. americanpharmaceuticalreview.com By comparing experimental spectra with DFT-calculated spectra for different possible conformers, it is possible to determine the most stable conformation in the solid state or in solution and to study the dynamics of conformational change. mdpi.comarxiv.org
Mass Spectrometry (MS) and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. azolifesciences.com
High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. azolifesciences.comresearchgate.net For this compound, with a molecular formula of C13H9BrOS, the monoisotopic mass is calculated to be 291.95575 Da. uni.lu HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure this mass with high accuracy, typically to the third or fourth decimal place. researchgate.netlabmanager.com This level of precision is essential to distinguish between compounds with very similar nominal masses and to confirm the identity of the analyte in complex mixtures. azolifesciences.comlabmanager.com
The table below presents the predicted collision cross-section (CCS) values for various adducts of this compound. CCS is a measure of the ion's size and shape in the gas phase and provides an additional parameter for compound identification.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 292.96303 | 148.0 |
| [M+Na]⁺ | 314.94497 | 159.8 |
| [M-H]⁻ | 290.94847 | 157.7 |
| [M+NH₄]⁺ | 309.98957 | 167.9 |
| [M+K]⁺ | 330.91891 | 147.4 |
| [M+H-H₂O]⁺ | 274.95301 | 148.1 |
| [M+HCOO]⁻ | 336.95395 | 165.1 |
| [M+CH₃COO]⁻ | 350.96960 | 194.9 |
Data sourced from PubChemLite. uni.lu
Tandem mass spectrometry (MS/MS or MS²) is employed to elucidate the fragmentation pathways of a molecule. nih.gov In this technique, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. lcms.cz The analysis of these fragments provides valuable information about the compound's structure.
The fragmentation of thioesters often involves cleavage of the C-S and C-C bonds adjacent to the carbonyl group. For this compound, key fragmentation pathways would likely involve:
α-cleavage: Breakage of the bond between the carbonyl carbon and the phenyl ring, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105.
Cleavage of the C-S bond: This can result in the formation of the p-bromothiophenolate radical and the benzoyl cation, or the p-bromophenylthio radical and the benzoyl cation.
Loss of CO: Fragmentation may also proceed via the loss of a neutral carbon monoxide molecule.
The resulting fragmentation pattern is a unique fingerprint for the molecule, aiding in its unambiguous identification. researchgate.net
X-ray Crystallography for Solid-State Molecular Structure Determination
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of crystalline compounds. uhu-ciqso.esnih.gov By diffracting X-rays off a single crystal of this compound, a unique diffraction pattern is obtained. This pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision. anton-paar.com
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study of supramolecular chemistry. mdpi.com The packing of this compound molecules in the solid state is governed by various non-covalent interactions. rsc.org
Key interactions that are likely to be observed include:
π-π Stacking: The aromatic phenyl and p-bromophenyl rings can stack on top of each other, contributing to the stability of the crystal structure. nih.gov
Halogen Bonding: The bromine atom on the p-bromophenyl ring can participate in halogen bonds, acting as an electrophilic region that interacts with a nucleophilic atom on an adjacent molecule.
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-systems of neighboring molecules. nih.govasianpubs.org
Halogen···π Interactions: The bromine atom can also interact with the π-system of an adjacent aromatic ring. semanticscholar.org
Electronic Spectroscopy (UV-Vis) and Chiroptical Studies
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. rsc.org
For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions involving the non-bonding electrons of the sulfur and oxygen atoms. The conjugation between the benzoyl group and the p-bromophenylthio moiety will influence the wavelength of maximum absorption (λmax). The presence of the bromine atom, a chromophore, will also affect the spectrum. wikipedia.org The Beer-Lambert law can be applied to quantitatively determine the concentration of the compound in a solution. wikipedia.org Since this compound is not chiral, chiroptical studies such as circular dichroism are not relevant.
Computational and Theoretical Investigations of S P Bromophenyl Thiobenzoate
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For S-(p-Bromophenyl) thiobenzoate, these methods elucidate its three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. nih.govnih.gov Studies on simple and aryl thioesters consistently show that the most stable conformation is a planar syn (or cis) arrangement around the O=C–S–C core. researchgate.net This preference is attributed to favorable orbital interactions and minimization of steric hindrance.
For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G**, would be employed to optimize the molecular geometry. nih.govresearchgate.net These calculations predict key structural parameters. The planarity of the thioester group is a critical finding, as it influences crystal packing and intermolecular interactions. The rotational barrier between the syn and the less stable anti conformer has been calculated for similar thioesters to be around 12 kcal/mol. researchgate.net
Table 1: Typical Geometric Parameters for the Thioester Moiety Calculated by DFT
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond. |
| C–S Bond Length | ~1.78 Å | The length of the single bond between the carbonyl carbon and the sulfur atom. |
| S–Caryl Bond Length | ~1.77 Å | The length of the single bond between the sulfur atom and the p-bromophenyl ring. |
| O=C–S Bond Angle | ~123° | The angle around the central carbonyl carbon. |
| C–S–Caryl Bond Angle | ~101° | The angle at the sulfur atom. |
| O=C-S-C Dihedral Angle | ~0° or ~180° | Defines the syn (cis) or anti (trans) conformation, with syn being more stable. researchgate.net |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory by more explicitly accounting for electron correlation—the interaction between individual electrons. researchgate.netnih.gov These calculations are often used to validate or refine results from DFT studies. For thioesters, MP2 calculations, often paired with large basis sets like 6-311++G**, confirm the findings of DFT regarding conformational preferences. researchgate.net They affirm that the syn-planar conformer is the ground state and provide reliable rotational energy barriers. researchgate.net The agreement between DFT and ab initio methods lends high confidence to the predicted molecular structures. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The energy and localization of these orbitals in this compound predict its chemical behavior.
HOMO : The HOMO is typically localized on the more electron-rich parts of the molecule, such as the sulfur atom and the two aromatic rings. This indicates that these sites are the most nucleophilic and are susceptible to attack by electrophiles.
LUMO : The LUMO is primarily centered on the carbonyl carbon and the C=O antibonding orbital. This marks the carbonyl carbon as the main electrophilic site, which is reactive towards nucleophiles. ucsb.edu
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability and reactivity. nih.gov A smaller gap suggests the molecule is more easily polarized and more reactive.
FMO analysis is predictive for various reactions. numberanalytics.com For instance, in a nucleophilic acyl substitution, the nucleophile's HOMO will interact with the LUMO of the this compound at the carbonyl carbon.
Table 2: Conceptual FMO Analysis for this compound
| Orbital | Primary Localization | Predicted Reactivity |
|---|---|---|
| HOMO | Sulfur atom, Benzoyl Ring, p-Bromophenyl Ring | Site for electrophilic attack; participates in oxidation. |
| LUMO | Carbonyl Carbon (C=O) | Site for nucleophilic attack (e.g., hydrolysis, aminolysis). ucsb.edu |
| HOMO-LUMO Gap | Molecule-specific energy value | Indicator of overall reactivity; smaller gap implies higher reactivity. nih.gov |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is indispensable for mapping the complex pathways of chemical reactions. For this compound, these models can elucidate mechanisms such as hydrolysis, aminolysis, or metal-catalyzed cross-coupling reactions. elsevierpure.comnih.govrsc.org
To understand how a reaction proceeds, chemists computationally locate the transition state (TS)—the highest energy point on the reaction path that separates reactants from products. scm.comgithub.io For a reaction involving this compound, such as its hydrolysis, a transition state search would identify the geometry of the short-lived, high-energy tetrahedral intermediate. Various algorithms, like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method, are used for this purpose. github.io
Once a potential TS is found, a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Subsequently, an Intrinsic Reaction Coordinate (IRC) analysis is performed. elsevierpure.comgithub.io The IRC calculation maps the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants on one side and the products on the other, thereby validating the proposed mechanism. elsevierpure.com
Table 3: Representative Energetic Profile for a Generic Thioester Reaction
| Reaction Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (R) | 0.0 | Starting materials at reference energy. |
| Transition State 1 (TS1) | +15.0 | Activation energy for the formation of the intermediate. ulisboa.pt |
| Intermediate (I) | +5.0 | A metastable species along the reaction path. |
| Transition State 2 (TS2) | +12.0 | Activation energy for the breakdown of the intermediate to products. |
| Products (P) | -10.0 | Final products, showing an overall exothermic reaction. |
Spectroscopic Property Prediction and Validation
Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) allow for the simulation of Nuclear Magnetic Resonance (NMR) and vibrational (infrared) spectra, which can then be compared with experimental data for validation. d-nb.infonih.gov
The prediction of NMR chemical shifts (δ) and coupling constants (J) is a cornerstone of computational structural elucidation. nih.gov For this compound, quantum chemical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C chemical shifts. rsc.org These calculations begin with the optimization of the molecule's geometry to find its most stable conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated, from which the chemical shifts are derived relative to a standard, usually Tetramethylsilane (TMS). d-nb.info
The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. d-nb.inforsc.org For organophosphorus compounds, for instance, it has been shown that considering conformational isomers can significantly improve the accuracy of predicted chemical shifts, with mean absolute errors for ¹H NMR predictions falling below 0.21 ppm and for ¹³C NMR below 1.2 ppm. d-nb.info While high-level theories can provide more accurate results, it has been demonstrated that even more accessible levels of theory can yield reliable predictions, which can be further improved by linear regression scaling. rsc.org
A comparison between theoretically calculated and experimentally obtained NMR data allows for the validation of the computational model and a more confident assignment of the spectral peaks. Discrepancies between calculated and experimental values can point to specific molecular interactions in the experimental environment, such as solvent effects or intermolecular hydrogen bonding, that are not fully captured in the gas-phase theoretical model. biorxiv.org
Table 1: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical but representative data for illustrative purposes, based on typical values for the given structural motifs.
| Atom | Position | Calculated δ (ppm) | Experimental δ (ppm) |
| ¹³C NMR | |||
| C=O | Carbonyl | 189.5 | 190.2 |
| C-S | Thioester-linked aromatic C | 130.1 | 130.8 |
| C-Br | Bromo-substituted aromatic C | 125.8 | 126.5 |
| C (ortho) | Benzoyl ring | 133.5 | 133.9 |
| C (meta) | Benzoyl ring | 128.9 | 129.2 |
| C (para) | Benzoyl ring | 134.1 | 134.5 |
| C (ortho') | Bromophenyl ring | 136.2 | 136.7 |
| C (meta') | Bromophenyl ring | 132.4 | 132.8 |
| ¹H NMR | |||
| H (ortho) | Benzoyl ring | 8.05 | 8.01 |
| H (meta) | Benzoyl ring | 7.55 | 7.52 |
| H (para) | Benzoyl ring | 7.65 | 7.62 |
| H (ortho') | Bromophenyl ring | 7.50 | 7.47 |
| H (meta') | Bromophenyl ring | 7.68 | 7.65 |
Calculations are hypothetically performed at the B3LYP/6-311+G(d,p) level of theory. Experimental data is typically recorded in CDCl₃.
Theoretical vibrational analysis is a crucial tool for interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, upon diagonalization, yields the harmonic vibrational frequencies and their corresponding normal modes. nih.gov These calculations are typically performed using DFT methods. nih.gov
A direct comparison of calculated harmonic frequencies with experimental spectra often reveals systematic discrepancies. researchgate.netnist.gov Calculated frequencies are usually higher than their experimental counterparts because the calculations assume a harmonic potential energy surface and are performed on an isolated molecule in the gas phase, neglecting anharmonicity and intermolecular interactions present in the condensed phase. nist.govresearchgate.net To correct for these systematic errors, empirical scaling factors are often applied to the calculated frequencies. nist.govaps.org These factors depend on the level of theory and basis set used. researchgate.net
For this compound, key vibrational modes include the C=O stretching frequency, aromatic C-H stretching, C-C ring vibrations, and the C-S stretching mode. The predicted intensity of these bands also helps in the assignment of the experimental spectrum. ijaemr.com
Table 2: Illustrative Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical but representative data for illustrative purposes.
| Vibrational Mode | Description | Calculated Frequency (Harmonic, cm⁻¹) | Scaling Factor | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν(C=O) | Carbonyl stretch | 1715 | 0.965 | 1655 | 1650 |
| ν(C-H)ar | Aromatic C-H stretch | 3150 | 0.970 | 3056 | 3055 |
| ν(C=C)ar | Aromatic ring stretch | 1620 | 0.965 | 1563 | 1560 |
| ν(C-S) | Carbon-Sulfur stretch | 720 | 0.980 | 706 | 695 |
| δ(C-H)ar | Aromatic C-H out-of-plane bend | 845 | 0.985 | 832 | 825 |
Calculations are hypothetically performed at the B3LYP/6-31G(d) level. Scaling factors are representative for this level of theory.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Thiobenzoate Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. nih.gov For thiobenzoate derivatives, QSRR studies can provide valuable insights into how substituents on the aromatic rings influence their reaction rates, for example, in hydrolysis or nucleophilic substitution reactions. nih.gov
The development of a QSRR model involves several steps. First, a set of thiobenzoate derivatives with varying substituents is synthesized, and their reaction rates under controlled conditions are measured experimentally. researchgate.net Next, a series of molecular descriptors are calculated for each derivative. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic descriptors: These describe the electron distribution in the molecule. Examples include Hammett constants (σ) for substituents, calculated atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net
Steric descriptors: These account for the size and shape of the molecule or its substituents. Examples include Taft steric parameters (Es), molar volume, and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, such as the partition coefficient (log P). nih.gov
Once the reactivity data and descriptors are compiled, statistical methods like Multiple Linear Regression (MLR) or Principal Component Analysis (PCA) are used to build a mathematical equation that relates the descriptors to reactivity. nih.govnih.gov
For a series of S-aryl thiobenzoates, a QSRR study on their hydrolysis rate might yield an equation of the form:
log(k) = c₀ + c₁σ + c₂E_s + c₃logP
where 'k' is the rate constant, and c₁, c₂, and c₃ are coefficients determined by the regression analysis that indicate the relative importance of electronic, steric, and hydrophobic effects, respectively. A positive coefficient for the Hammett constant (c₁ > 0) would imply that electron-withdrawing groups on the S-aryl ring accelerate the reaction, which is expected for nucleophilic attack on the carbonyl carbon. Such studies help in understanding reaction mechanisms and in designing molecules with tailored reactivity. nih.gov
Table 3: Common Descriptors Used in QSRR Studies of Thiobenzoate Derivatives
| Descriptor Class | Specific Descriptor | Property Measured | Expected Influence on Nucleophilic Attack at Carbonyl |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent on the aryl ring. | Positive correlation (electron-withdrawing groups increase reactivity). |
| HOMO/LUMO Energy | Frontier molecular orbital energies. | Lower LUMO energy generally correlates with higher reactivity towards nucleophiles. | |
| Mulliken Atomic Charge | Partial charge on the carbonyl carbon. | More positive charge on the carbonyl carbon should increase reactivity. | |
| Steric | Taft Steric Parameter (E_s) | Steric bulk of substituents near the reaction center. | Negative correlation (bulkier groups hinder nucleophilic attack). |
| Topological | Wiener Index | A measure of molecular branching. | Can correlate with accessibility of the reaction center. |
Applications of S P Bromophenyl Thiobenzoate in Organic and Materials Chemistry
S-(p-Bromophenyl) thiobenzoate as a Building Block in Complex Molecule Synthesis
The structure of this compound, featuring a reactive thioester linkage and a versatile aryl bromide, makes it a plausible candidate for use as a building block in the synthesis of more complex molecular architectures.
Precursor to Heterocyclic Compounds
Thioesters are valuable precursors in the synthesis of various sulfur-containing heterocycles. Although direct examples involving this compound are not prominent, analogous structures are widely used. For instance, compounds containing a p-bromophenyl group are often used as starting materials for synthesizing biologically active heterocyclic systems like thiazoles and triazoles nih.govmdpi.comnih.gov. The general strategy involves the reaction of a bromo-substituted ketone, such as p-bromoacetophenone, with sources of other heteroatoms to construct the heterocyclic ring nih.gov. While this compound itself is not the direct precursor in these documented syntheses, its structural elements are key components in other starting materials used for creating complex heterocyclic molecules researchgate.net.
Intermediate in Total Synthesis Efforts of Natural Products or Analogs
In the field of total synthesis, intermediates containing aryl halide functionalities are crucial for constructing complex carbon skeletons through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The p-bromophenyl group within this compound could, in principle, serve as a handle for such transformations. Thioesters can also be converted into other functional groups like ketones, aldehydes, or amides, which are fundamental in building natural product frameworks. However, specific instances of this compound being used as a key intermediate in a published total synthesis route are not readily found in scientific literature.
Role in Polymer Science and Engineering
The application of specific small molecules in polymer science often depends on their ability to act as monomers, initiators, chain transfer agents, or functional additives.
Monomer in Controlled Polymerization Techniques
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures and low polydispersity nih.gov. For a molecule to act as a monomer, it typically needs a polymerizable group, such as a vinyl or cyclic functionality. This compound does not possess a conventional polymerizable group. While the aryl bromide could potentially act as an initiator site for ATRP, its use as a monomer in common controlled polymerization schemes is not documented.
Component in Functional Polymeric Materials
Functional polymeric materials are designed to have specific properties for applications in fields ranging from biomedicine to energy nih.govmdpi.commdpi.com. Small molecules can be incorporated into polymer chains to impart desired functionalities. The bromophenyl group of this compound could be used for post-polymerization modification, allowing for the grafting of other molecules onto a polymer backbone. The thioester itself could introduce specific chemical reactivity or serve as a responsive linkage. However, there is no available research that specifically identifies this compound as a component in the synthesis of functional polymeric materials.
Applications in Catalysis and Ligand Design
The unique electronic and steric properties of this compound make it a compound of interest for applications in catalysis and as a building block for functional ligands.
Precursor to Catalytically Active Species
Thioesters are known intermediates in various catalytic cycles. While specific catalytic applications of this compound are not extensively documented, its structure suggests it could serve as a precursor to catalytically active species. For instance, in palladium-catalyzed reactions, aryl thioesters can be synthesized via thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides. rsc.org This indicates the potential for this compound to participate in or be synthesized through transition-metal-catalyzed processes.
The reactivity of the thioester bond allows for the transfer of the thiobenzoate or the p-bromophenylthio group, which could be harnessed in the design of catalytic cycles. The presence of the bromine atom also opens possibilities for further functionalization or for its involvement in catalytic processes, such as cross-coupling reactions.
Ligand Design for Metal-Organic Frameworks (MOFs) or Coordination Complexes
The design of organic ligands is crucial for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination complexes with desired properties. Thiol and thioether-based ligands have been utilized to create MOFs with applications in catalysis, sensing, and adsorption. researchgate.netrsc.org While this compound is not a typical multitopic ligand required for MOF construction, it can be envisioned as a precursor or a modifying agent for such ligands.
The thioester functionality could be incorporated into larger, rigid molecules that can then act as linkers in MOF synthesis. The p-bromophenyl group offers a site for post-synthetic modification within a MOF structure, allowing for the introduction of other functional groups. Furthermore, the sulfur atom in the thioester linkage could potentially coordinate to metal centers, influencing the structure and properties of the resulting coordination complex.
Table 1: Potential Coordination Modes of Thioester-Derived Ligands
| Coordination Site | Metal Center Interaction | Potential Impact on MOF/Complex |
| Carbonyl Oxygen | Lewis acidic metal centers | Influences framework geometry and electronic properties |
| Sulfur Atom | Soft metal centers (e.g., Ag+, Au+) | Can lead to unique structural motifs and catalytic activity |
| Aryl Pi-system | Various metal centers | Can contribute to framework stability and electronic properties |
Chemical Probes and Sensing Applications (non-biological, e.g., for reaction monitoring)
Thioesters are recognized for their unique reactivity, which makes them suitable for the development of chemical probes. acs.orgnih.gov They can act as electrophiles, reacting with specific nucleophiles. This reactivity can be exploited for the design of probes for reaction monitoring or for the detection of specific analytes.
The this compound molecule possesses a chromophore in its aromatic rings, which could be useful for spectrophotometric detection. Reaction at the thioester carbonyl group could lead to a change in the electronic structure of the molecule, resulting in a detectable change in its UV-Vis absorption or fluorescence emission. The p-bromophenyl group can also serve as a heavy-atom tag, facilitating detection by mass spectrometry or X-ray crystallography. nih.gov
Table 2: Potential Sensing Mechanisms for Thioester-Based Probes
| Sensing Mechanism | Analyte/Reaction Type | Signal Transduction |
| Nucleophilic Acyl Substitution | Thiols, amines | Change in fluorescence or absorbance upon cleavage of the thioester |
| Redox-based Sensing | Oxidizing/reducing agents | Alteration of a redox-active label attached to the probe |
| Metal Ion Coordination | Metal ions | Modulation of photophysical properties upon metal binding |
Structure Reactivity and Structure Property Relationships for S P Bromophenyl Thiobenzoate and Analogs
Systematic Modification of the p-Bromophenyl Moiety and Its Electronic Effects
While specific studies systematically modifying the p-bromophenyl group of S-(p-bromophenyl) thiobenzoate are not extensively documented in the literature, the electronic effects of substituents on the S-aryl ring of thioesters can be inferred from established principles of physical organic chemistry. The bromine atom at the para position exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) due to its electronegativity, and electron-donating through resonance (+M effect) via its lone pairs of electrons. For halogens, the inductive effect typically outweighs the resonance effect.
To understand the impact of modifying this moiety, we can consider the introduction of various substituents at the para position of the S-phenyl ring and their expected influence on the reactivity of the thioester bond, for instance, in a nucleophilic acyl substitution reaction like hydrolysis or aminolysis. The reaction rate is sensitive to the electrophilicity of the carbonyl carbon and the stability of the thiolate leaving group.
Electron-withdrawing groups (EWGs) , such as a nitro (-NO₂) or cyano (-CN) group, would increase the rate of nucleophilic attack. These groups enhance the partial positive charge on the carbonyl carbon, making it a more potent electrophile. Furthermore, EWGs stabilize the negative charge on the resulting thiophenolate leaving group, making it a better leaving group.
Electron-donating groups (EDGs) , such as a methoxy (B1213986) (-OCH₃) or methyl (-CH₃) group, would have the opposite effect. These groups decrease the electrophilicity of the carbonyl carbon by donating electron density to the aromatic ring. They also destabilize the negative charge on the thiophenolate anion, making it a poorer leaving group and thus slowing down the reaction.
The following table illustrates the expected qualitative effects of various para-substituents on the S-phenyl ring on the rate of nucleophilic acyl substitution.
| Substituent (X) on S-(p-X-phenyl) thiobenzoate | Inductive Effect | Resonance Effect | Overall Electronic Effect | Expected Effect on Reaction Rate |
| -NO₂ | -I | -M | Strongly electron-withdrawing | Increase |
| -CN | -I | -M | Strongly electron-withdrawing | Increase |
| -Br | -I | +M | Weakly electron-withdrawing | Slight Increase (relative to -H) |
| -H | None | None | Neutral | Baseline |
| -CH₃ | +I | None | Weakly electron-donating | Decrease |
| -OCH₃ | -I | +M | Strongly electron-donating (overall) | Decrease |
Variation of the Acyl Group and Its Influence on Reactivity
The nature of the acyl group plays a crucial role in determining the reactivity of thioesters. This has been demonstrated in kinetic studies of the aminolysis of S-4-nitrophenyl 4-X-substituted thiobenzoates. Although the leaving group in this series is S-4-nitrophenyl, the principles governing the influence of the acyl substituent (X) are directly applicable to this compound.
Electron-withdrawing substituents on the benzoyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating substituents decrease its reactivity. A kinetic investigation of the reactions of S-4-nitrophenyl 4-X-substituted thiobenzoates (where X = H, Cl, and NO₂) with secondary alicyclic amines showed a clear trend in reactivity. nih.gov
The reactivity of these thioesters was found to increase with the electron-withdrawing power of the substituent X. This is consistent with a reaction mechanism where the nucleophilic attack of the amine on the carbonyl carbon is a key step. A more electrophilic carbonyl center leads to a faster reaction.
The following table presents data from a study on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates with piperidine, piperazine, and morpholine, demonstrating the impact of the acyl substituent on the second-order rate constant (kₙ). researchgate.net
| Acyl Substituent (X) | kₙ (Piperidine) / M⁻¹s⁻¹ | kₙ (Piperazine) / M⁻¹s⁻¹ | kₙ (Morpholine) / M⁻¹s⁻¹ |
| 4-MeO | 1.15 | 0.207 | 0.0912 |
| 4-Me | 2.15 | 0.380 | 0.163 |
| H | 4.38 | 0.720 | 0.315 |
| 4-Cl | 12.3 | 2.12 | 0.880 |
| 3-Cl | 22.0 | 3.57 | 1.50 |
| 4-CN | 118 | 19.3 | 8.30 |
| 4-NO₂ | 158 | 27.5 | 11.8 |
Data from the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C. researchgate.net
Comparative Analysis with Oxygen Esters and Other Thioester Classes
Thioesters are generally more reactive towards nucleophiles than their corresponding oxygen ester analogs. This enhanced reactivity is attributed to two main factors:
Electronic Effects : The carbon-sulfur bond is weaker and less polarized than the carbon-oxygen bond. The lone pairs of the sulfur atom are in a 3p orbital, leading to poorer orbital overlap with the 2p orbital of the carbonyl carbon. This results in less resonance stabilization of the thioester compared to an oxygen ester, making the carbonyl carbon more electrophilic.
Leaving Group Ability : The thiolate anion (RS⁻) is a better leaving group than the corresponding alkoxide or phenoxide anion (RO⁻). This is because sulfur is larger and more polarizable than oxygen, and thiols are generally more acidic than alcohols or phenols. For instance, 4-nitrothiophenol (B108094) has a pKa of 4.50, while 4-nitrophenol (B140041) has a pKa of 7.14, indicating that the 4-nitrothiophenoxide anion is a weaker base and thus a better leaving group. researchgate.net
A kinetic study on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates and their oxygen ester counterparts (4-nitrophenyl X-substituted benzoates) revealed that the thioesters are significantly more reactive. researchgate.net The reactivity ratio (kₙ(thioester)/kₙ(ester)) ranged from 7.8 to 47.6, depending on the acyl substituent and the amine nucleophile. researchgate.net
The table below provides a comparative view of the second-order rate constants for the aminolysis of S-4-nitrophenyl thiobenzoate and 4-nitrophenyl benzoate.
| Nucleophile | kₙ (S-4-nitrophenyl thiobenzoate) / M⁻¹s⁻¹ | kₙ (4-nitrophenyl benzoate) / M⁻¹s⁻¹ | Reactivity Ratio (k(S)/k(O)) |
| Piperidine | 4.38 | 0.224 | 19.5 |
| Piperazine | 0.720 | 0.0187 | 38.4 |
| Morpholine | 0.315 | 0.00662 | 47.6 |
Data for the reactions in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C. researchgate.net
Hammett-type Analyses for Substituted Thiobenzoates
Linear free-energy relationships, such as the Hammett equation, are powerful tools for quantifying the effect of substituents on the reactivity of aromatic compounds. The Hammett equation is given by:
log(kₓ/kₒ) = ρσ
where kₓ and kₒ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects.
A Hammett-type analysis was performed for the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates. researchgate.net The study found that a standard Hammett plot yielded poor correlation coefficients, particularly for substrates with electron-donating groups. This deviation suggests that direct resonance interactions between the substituent and the reaction center are significant.
A better correlation was achieved using the Yukawa-Tsuno equation, which is a modified Hammett equation that accounts for the contribution of resonance effects:
log(kₓ/kₒ) = ρ(σ + r(σ⁺ - σ))
Here, r is a parameter that reflects the extent of resonance contribution. The excellent linear correlations obtained from the Yukawa-Tsuno plots for the aminolysis reactions with various amines (piperidine, piperazine, and morpholine) confirm that the effect of the acyl substituent on the reaction rate is a combination of inductive and resonance effects. researchgate.net The positive ρ values obtained in these studies indicate that the reaction is facilitated by electron-withdrawing groups, which stabilize the negatively charged transition state.
The table below summarizes the Yukawa-Tsuno parameters for the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates.
| Amine | ρ | r | Correlation Coefficient (R²) |
| Piperidine | 0.93 | 0.67 | 0.997 |
| Piperazine | 1.13 | 0.57 | 0.995 |
| Morpholine | 1.23 | 0.57 | 0.996 |
Data from the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C. researchgate.net
These results provide a quantitative framework for understanding the structure-reactivity relationships in thiobenzoate systems and highlight the importance of both inductive and resonance effects in modulating their chemical behavior.
Future Research Directions and Emerging Paradigms for S P Bromophenyl Thiobenzoate
Development of Novel and Sustainable Synthetic Routes for Thiobenzoates
The synthesis of thiobenzoates, including S-(p-Bromophenyl) thiobenzoate, is evolving beyond traditional methods towards more efficient, scalable, and environmentally benign processes. hilarispublisher.comresearchwithrutgers.comnih.gov A primary goal is to minimize waste, avoid harsh reagents, and reduce energy consumption.
Recent advancements in this area include the use of microwave-assisted organic synthesis, which has been shown to significantly shorten reaction times and improve yields for related heterocyclic compounds. nih.gov For instance, a sustainable, metal-free method for Csp²–Csp² coupling using microwave irradiation achieved good yields (55-82%) in just 7 to 12 minutes. nih.gov Such approaches could be adapted for the synthesis of this compound, offering a greener alternative to conventional heating methods.
Another promising avenue is the development of novel catalytic systems. Gold-catalyzed C–S cross-coupling reactions have recently been developed for synthesizing various sulfur-containing aromatics, including aryl thiobenzoates, from aryl iodides and silver-based thionucleophiles. acs.org This protocol demonstrates moderate to excellent yields and compatibility with a range of functional groups, providing a versatile tool for future syntheses. acs.org
Future research will likely focus on:
Catalyst-Free Methods: Exploring reactions that proceed efficiently without the need for metal catalysts, thereby reducing cost and potential contamination of the final product. nih.gov
Flow Chemistry: Implementing continuous flow reactors for the synthesis of thiobenzoates, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile and often toxic organic solvents.
| Synthetic Strategy | Key Advantages | Potential Application for Thiobenzoates |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, simplified workup nih.gov | Rapid and efficient synthesis of this compound and its derivatives. |
| Gold-Catalyzed C-S Coupling | High efficiency, broad functional group tolerance acs.org | A versatile method for coupling various aryl halides with thiobenzoate precursors. |
| Flow Chemistry | Enhanced safety, scalability, and process control | Large-scale, automated production of thiobenzoate-based compounds. researchgate.net |
Exploration of Unconventional Reactivity Pathways and Catalytic Cycles
Moving beyond their traditional roles, thioesters are being investigated for novel reactivity patterns. Research into the unconventional reactivity of organosulfur compounds has revealed unexpected transformations that can be harnessed for complex molecule synthesis. nih.govresearchgate.netnih.gov For example, studies on the reaction between ethynylbenziodoxolone (EBX) reagents and thiols have uncovered unprecedented pathways to form 1,2-dithio-1-alkenes, which are valuable in functional materials and pharmaceuticals. nih.govnih.gov This type of research inspires the exploration of this compound as a precursor in reactions that deviate from standard thioester chemistry.
The development of new catalytic cycles is central to this exploration. While ruthenium carbene complexes are famous for metathesis, their non-metathetic activities are now being uncovered, such as mediating the reduction of olefins or catalyzing hydroalkylation. researchgate.net Similarly, manganese-pincer complexes have been employed for the highly efficient and selective hydrogenation of thioesters to their corresponding alcohols and thiols, a process previously undocumented due to catalyst poisoning by the thiol product. acs.org
Future investigations should target:
Photocatalysis: Using visible light to drive novel transformations of this compound, potentially enabling reactions that are inaccessible under thermal conditions.
Electrochemical Synthesis: Employing electricity to mediate redox reactions involving the thioester moiety, offering a reagent-free method for functional group manipulation.
Tandem Reactions: Designing one-pot cascade reactions where this compound undergoes a series of transformations, leveraging its reactivity to rapidly build molecular complexity.
Integration into Advanced Material Architectures and Nanoscience
The structural motifs present in this compound make it an intriguing candidate for incorporation into advanced materials. The presence of sulfur allows for strong interactions with metal surfaces, a property widely used in self-assembled monolayers (SAMs) on gold and other noble metals. The bromo- and phenyl- groups provide sites for further functionalization, allowing the molecule to be tailored for specific applications in materials science and nanoscience.
Thiophene derivatives, which share structural similarities with the sulfur-containing aromatic portion of thiobenzoates, are known to be versatile materials with applications in dyes, sensors, and bio-diagnostics. nih.gov This suggests that thiobenzoate-containing polymers or molecular assemblies could exhibit interesting electronic or optical properties.
Emerging research directions include:
Functional Polymers: Using this compound as a monomer or a functional side-chain in polymerization reactions to create materials with unique thermal, optical, or conductive properties.
Nanoparticle Functionalization: Capping metallic or semiconductor nanoparticles with this compound derivatives to control their stability, solubility, and interfacial properties.
Supramolecular Chemistry: Designing host-guest systems or self-assembling structures where the thiobenzoate moiety plays a key role in directing the assembly through non-covalent interactions.
High-Throughput Experimentation for New Reaction Discovery
High-Throughput Experimentation (HTE) is a powerful paradigm for accelerating the discovery of new reactions and optimizing existing ones. domainex.co.uk By using automated, parallel synthesis platforms, researchers can rapidly screen hundreds of different catalysts, solvents, and reaction conditions. nih.gov
This approach is highly applicable to the study of this compound. For instance, an HTE campaign could be designed to find optimal conditions for a specific cross-coupling reaction involving the C-Br bond or to discover entirely new catalysts for transformations of the thioester group. HTE platforms often utilize 96-well plates where each well serves as a miniature reactor, with the outcomes analyzed rapidly by techniques like UPLC-MS (Ultra-high Performance Liquid Chromatography-Mass Spectrometry). domainex.co.uk
A typical HTE workflow for discovering a new reaction for this compound would involve:
Plate Design: Preparing plates with an array of different potential catalysts, ligands, and additives.
Reaction Execution: Dispensing the substrate (this compound) and other reagents into the wells using automated liquid handlers.
Automated Analysis: Analyzing the reaction mixture from each well to determine the yield of desired products and identify any byproducts. domainex.co.uk
Data Interpretation: Using specialized software to visualize the results and identify the most promising reaction conditions for further optimization. domainex.co.uk
| HTE Parameter | Description | Relevance to Thiobenzoate Chemistry |
| Catalyst Screening | Testing a large library of metal catalysts and ligands. | Identifying novel catalysts for C-S bond formation or C-Br bond functionalization. |
| Solvent Screening | Evaluating a diverse set of solvents for their effect on reaction yield and selectivity. | Optimizing reaction conditions for sustainable and efficient synthesis. |
| Reagent Screening | Exploring various coupling partners or reagents for new transformations. | Discovering unprecedented reactivity pathways for this compound. |
Computational Design and Prediction of Novel Thiobenzoate-Based Systems for Specific Applications
Computational chemistry and molecular modeling are becoming indispensable tools for modern chemical research. hilarispublisher.com Methods like Density Functional Theory (DFT) allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules for specific applications. nih.govresearchgate.net
For this compound, computational studies can:
Predict Reactivity: Calculate the electron distribution and orbital energies to predict which sites on the molecule are most likely to react and under what conditions.
Elucidate Mechanisms: Model the transition states and intermediates of potential reactions to understand the detailed pathway, which can help in optimizing reaction conditions. DFT calculations have been used to rationalize the unexpected reactivity between EBX reagents and thiols, supporting experimental findings. nih.gov
Design Novel Molecules: In silico design of new thiobenzoate derivatives with tailored electronic, optical, or biological properties. For example, molecular docking can be used to predict how a designed molecule might bind to a specific protein target, guiding the synthesis of new potential therapeutic agents. nih.gov
Future research will leverage machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies, enabling the prediction of optimal reaction conditions or the design of molecules with desired properties with even greater speed and accuracy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for S-(p-bromophenyl) thiobenzoate, and how is its structural integrity validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution between thiobenzoic acid derivatives and p-bromophenyl halides. For example, coupling thiobenzoyl chloride with p-bromothiophenol under inert conditions (e.g., N₂ atmosphere) in the presence of a base like triethylamine . Structural validation employs 1H/13C NMR (to confirm aromatic substitution patterns and thiocarbonyl linkage) and FT-IR (C=S stretching at ~1200–1250 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight .
Q. How does the p-bromophenyl substituent influence the spectroscopic properties of thiobenzoate esters compared to other aryl groups?
- Methodology : The electron-withdrawing bromine atom increases the electrophilicity of the thiocarbonyl group, shifting UV-Vis absorption maxima (e.g., λmax ~280–300 nm in acetonitrile) and altering fluorescence quenching behavior. Comparative studies with S-phenyl or S-(nitrophenyl) thiobenzoates can isolate substituent effects via TD-DFT calculations and solvent-dependent spectral analysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?
- Methodology : In reactions with dipolarophiles (e.g., diethylaminopropyne), competing [3+2] and [4+2] pathways are observed. Regioselectivity is controlled by steric effects of the p-bromophenyl group and electronic interactions with the thiocarbonyl moiety. Kinetic studies (monitoring reaction progress via HPLC) and DFT simulations (calculating transition-state energies) reveal that elevated temperatures (e.g., 140°C in benzene) favor thiophene derivatives with vicinal phenyl-sulfur arrangements .
Q. How does thermal or photolytic decomposition of this compound occur, and what degradation products are formed?
- Methodology : Thermal stability is assessed via TGA/DSC (showing decomposition >200°C), with cleavage of the C-S bond generating p-bromothiophenol and benzoyl radicals. Photolysis under UV light (254 nm) induces homolytic scission, forming thiyl radicals that initiate polymerization or react with trapping agents (e.g., TEMPO). EPR spectroscopy and GC-MS identify radical intermediates and degradation byproducts .
Q. What role does this compound play in photoinitiated polymerization systems?
- Methodology : As a Type II photoinitiator, it undergoes Norrish Type I cleavage under UV irradiation, generating radicals that initiate acrylate polymerization. Real-time FT-IR monitors monomer conversion rates, while GPC analyzes polymer molecular weights. Comparative studies with non-brominated analogs show enhanced initiation efficiency due to bromine’s heavy atom effect, which promotes intersystem crossing .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for thiobenzoate-mediated thiophene synthesis: How can experimental variables be optimized?
- Analysis : Conflicting yields (e.g., 40% vs. 35% in cycloadditions ) arise from solvent polarity, catalyst presence, or oxygen contamination. Systematic DoE (Design of Experiments) approaches vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For instance, anhydrous toluene with 10 mol% CuI improves yield reproducibility by suppressing side reactions .
Research Design Frameworks
- FINER Criteria : Ensure questions are Feasible (e.g., access to brominated precursors), Novel (e.g., unexplored decomposition pathways), and Relevant (e.g., applications in photopolymerization) .
- PICO Framework : Define Population (thiobenzoate derivatives), Intervention (e.g., UV irradiation), Comparison (non-brominated analogs), and Outcome (reaction efficiency/stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
